
isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate typically involves the esterification of 4-methyl-7-hydroxycoumarin with isopropyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is refluxed for several hours, and the product is isolated by precipitation and purification through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of photoactive materials and as a component in certain dyes.
Mécanisme D'action
The biological activity of isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isopropyl ((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate
- Methyl ((6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetate
- Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate
Uniqueness
Isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its phenyl group at the 3-position and isopropyl ester moiety contribute to its distinct properties compared to other coumarin derivatives.
Propriétés
IUPAC Name |
propan-2-yl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)25-19(22)12-24-16-9-10-17-14(3)20(15-7-5-4-6-8-15)21(23)26-18(17)11-16/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQRLADSKISEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1,1'-biphenyl]-4-amido}thiophene-3-carboxamide](/img/structure/B2644884.png)
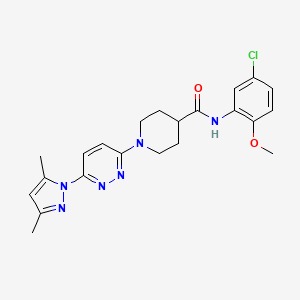
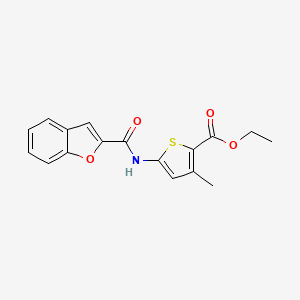

![N-([2,4'-bipyridin]-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2644889.png)

![N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-2-PHENYLBUTANAMIDE](/img/structure/B2644894.png)
![8-(3-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2644896.png)
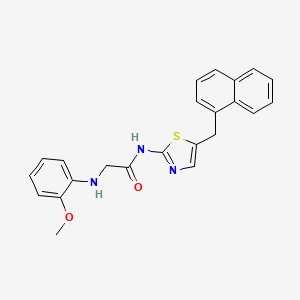
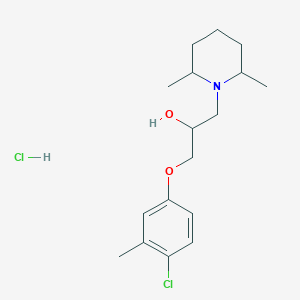
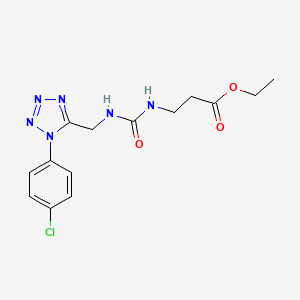
![benzyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2644903.png)

![(2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2644907.png)
